molecular formula C14H22N2S B8419211 2-(3-Piperidinomethylthiophenoxy)ethylamine

2-(3-Piperidinomethylthiophenoxy)ethylamine

Cat. No. B8419211
M. Wt: 250.41 g/mol
InChI Key: WFYHBZFDKOEUPD-UHFFFAOYSA-N
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Patent
US04607105

Procedure details

Anhydrous hydrazine (1.79 g, 56.0 mmoles) was added to a suspension of N-{2-[3-(piperidinomethyl)thiophenoxy]ethyl}phthalimide hydrobromide (5.17 g, 11.2 mmoles) [prepared in Step D] in 200 mL of 95% ethanol, stirred at ambient temperature for 18 hours and filtered. The filtrate was stripped and the semi-solid residue was stirred with several portions of ether. Evaporation of the solvent gave 2.8 g of title compound as a yellow oil.
Quantity
1.79 g
Type
reactant
Reaction Step One
Name
N-{2-[3-(piperidinomethyl)thiophenoxy]ethyl}phthalimide hydrobromide
Quantity
5.17 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
NN.Br.[N:4]1([CH2:10][C:11]2[CH:12]=[C:13]([CH:28]=[CH:29][CH:30]=2)[S:14][CH2:15][CH2:16][N:17]2C(=O)C3=CC=CC=C3C2=O)[CH2:9][CH2:8][CH2:7][CH2:6][CH2:5]1>C(O)C>[N:4]1([CH2:10][C:11]2[CH:12]=[C:13]([CH:28]=[CH:29][CH:30]=2)[S:14][CH2:15][CH2:16][NH2:17])[CH2:9][CH2:8][CH2:7][CH2:6][CH2:5]1 |f:1.2|

Inputs

Step One
Name
Quantity
1.79 g
Type
reactant
Smiles
NN
Name
N-{2-[3-(piperidinomethyl)thiophenoxy]ethyl}phthalimide hydrobromide
Quantity
5.17 g
Type
reactant
Smiles
Br.N1(CCCCC1)CC=1C=C(SCCN2C(C=3C(C2=O)=CC=CC3)=O)C=CC1
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at ambient temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
STIRRING
Type
STIRRING
Details
the semi-solid residue was stirred with several portions of ether
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
N1(CCCCC1)CC=1C=C(SCCN)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.8 g
YIELD: CALCULATEDPERCENTYIELD 99.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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